molecular formula C10H16F2O2 B13071702 Ethyl 2-(3,3-difluorocyclohexyl)acetate

Ethyl 2-(3,3-difluorocyclohexyl)acetate

Cat. No.: B13071702
M. Wt: 206.23 g/mol
InChI Key: GUAUOVMBHBHAKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,3-difluorocyclohexyl)acetate typically involves the reaction of 3,3-difluorocyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted esters or amides.

    Hydrolysis: 3,3-difluorocyclohexylacetic acid and ethanol.

    Reduction: 3,3-difluorocyclohexylmethanol.

Scientific Research Applications

Ethyl 2-(3,3-difluorocyclohexyl)acetate is primarily used in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-(3,3-difluorocyclohexyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,3-difluorocyclopentyl)acetate
  • Ethyl 2-(3,3-difluorocycloheptyl)acetate
  • Ethyl 2-(3,3-difluorocyclooctyl)acetate

Uniqueness

Ethyl 2-(3,3-difluorocyclohexyl)acetate is unique due to its specific ring size and the presence of two fluorine atoms on the cyclohexyl ring. This structural feature can significantly impact its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-(3,3-difluorocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O2/c1-2-14-9(13)6-8-4-3-5-10(11,12)7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAUOVMBHBHAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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